2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
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Overview
Description
2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S2. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: This compound is similar in structure but contains a fluoride group instead of a chloride group.
2-(piperidin-1-yl)ethane-1-sulfonyl chloride: This is the base form of the hydrochloride salt and is used in similar applications.
Uniqueness
2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the stability provided by the hydrochloride salt form. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.
Properties
CAS No. |
2703778-59-8 |
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Molecular Formula |
C7H15Cl2NO2S |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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